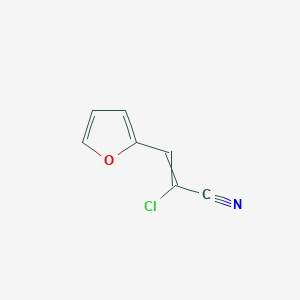
2-Chloro-3-(furan-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(furan-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C7H4ClNO It is characterized by the presence of a furan ring, a chloro group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(furan-2-yl)prop-2-enenitrile typically involves the reaction of furan-2-carbaldehyde with chloroacetonitrile in the presence of a base such as piperidine. The reaction is carried out in an ethanol solvent under reflux conditions until the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(furan-2-yl)prop-2-enenitrile can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles.
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 2-methoxy-3-(furan-2-yl)prop-2-enenitrile.
Oxidation: Products include furan-2-carboxylic acid derivatives.
Reduction: Products include 2-chloro-3-(furan-2-yl)propan-1-amine.
Scientific Research Applications
2-Chloro-3-(furan-2-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(furan-2-yl)prop-2-enenitrile involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or hydrolysis. The furan ring can be involved in aromatic substitution reactions. These interactions can lead to the formation of various bioactive compounds with potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(furan-2-yl)prop-2-enal
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- Prop-2-enenitrile, 3-(2-chlorophenyl)-
Uniqueness
2-Chloro-3-(furan-2-yl)prop-2-enenitrile is unique due to the presence of both a chloro group and a nitrile group attached to a furan ring.
Properties
CAS No. |
91678-88-5 |
|---|---|
Molecular Formula |
C7H4ClNO |
Molecular Weight |
153.56 g/mol |
IUPAC Name |
2-chloro-3-(furan-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C7H4ClNO/c8-6(5-9)4-7-2-1-3-10-7/h1-4H |
InChI Key |
JUZYXDSTFKXBHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















